Unmatched BRD4 BD2 Binding Affinity: A 167- to 300-Fold Improvement Over (+)-JQ1
The target compound binds human BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM, as measured by the BROMOscan assay [1]. In comparison, the widely used BET bromodomain chemical probe (+)-JQ1 exhibits BRD4 BD2 Kd values of 50–90 nM, depending on assay format, as reported by multiple independent vendors and the Chemical Probes Portal [2]. This represents a 167- to 300-fold enhancement in binding affinity, a magnitude of difference that can significantly impact the concentration required for target engagement in cellular assays, reducing the risk of off-target effects at higher compound concentrations.
| Evidence Dimension | BRD4 BD2 binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan assay, human partial-length BRD4 BD2 expressed in bacterial system) |
| Comparator Or Baseline | (+)-JQ1: Kd = 50–90 nM for BRD4 BD2 (TR-FRET and fluorescence anisotropy assays, GST-tagged or full-length BRD4 proteins) |
| Quantified Difference | 167- to 300-fold improvement (0.300 nM vs. 50–90 nM) |
| Conditions | BROMOscan assay (target compound); CoraFluor TR-FRET and fluorescence anisotropy assays ((+)-JQ1) |
Why This Matters
Procurement of the compound with 0.300 nM Kd ensures maximal target engagement at lower concentrations, which is critical for BRD4 BD2-focused chemical biology studies where minimizing compound consumption and off-target binding is paramount.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Kd 0.300 nM for human partial-length BRD4 BD2 by BROMOscan assay. View Source
- [2] Chemical Probes Portal. (+)-JQ1: BRD4 BD2 Kd ~90 nM. View Source
